(2-(Diphenylamino)ethyl)trimethylammonium bromide (2-(Diphenylamino)ethyl)trimethylammonium bromide
Brand Name: Vulcanchem
CAS No.: 2914-43-4
VCID: VC18421140
InChI: InChI=1S/C17H23N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C17H23BrN2
Molecular Weight: 335.3 g/mol

(2-(Diphenylamino)ethyl)trimethylammonium bromide

CAS No.: 2914-43-4

Cat. No.: VC18421140

Molecular Formula: C17H23BrN2

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

(2-(Diphenylamino)ethyl)trimethylammonium bromide - 2914-43-4

Specification

CAS No. 2914-43-4
Molecular Formula C17H23BrN2
Molecular Weight 335.3 g/mol
IUPAC Name trimethyl-[2-(N-phenylanilino)ethyl]azanium;bromide
Standard InChI InChI=1S/C17H23N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1
Standard InChI Key TVTZOOFDCPRDLC-UHFFFAOYSA-M
Canonical SMILES C[N+](C)(C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central nitrogen atom bonded to three methyl groups and a 2-(diphenylamino)ethyl chain, forming a positively charged quaternary ammonium center. The bromide ion serves as the counteranion, balancing the charge. The diphenylamino group consists of two phenyl rings attached to an amine nitrogen, which is further connected to the ethyl spacer . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₇H₂₃BrN₂
Molecular Weight335.3 g/mol
IUPAC Nametrimethyl-[2-(N-phenylanilino)ethyl]azanium bromide
SMILESCN+(C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
InChIKeyTVTZOOFDCPRDLC-UHFFFAOYSA-M

The planar arrangement of the diphenylamino group and the tetrahedral geometry around the quaternary nitrogen create a sterically hindered environment, influencing reactivity and intermolecular interactions .

Physicochemical Properties

While experimental data on specific properties like melting point or solubility are scarce, analogies to structurally similar compounds suggest moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and limited solubility in water due to the hydrophobic diphenyl groups . The bromide counterion enhances ionic character, potentially improving solubility in polar media compared to chloride or iodide analogs .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step alkylation process:

  • Formation of the Diphenylaminoethyl Intermediate: Diphenylamine reacts with ethylene dibromide under basic conditions to yield 2-(diphenylamino)ethyl bromide.

  • Quaternary Ammoniation: The intermediate undergoes nucleophilic substitution with trimethylamine, resulting in the quaternary ammonium salt.

Alternative methods may utilize ionic liquids as reaction media to enhance yields, as demonstrated in patent US7145038B1 for analogous alkylation reactions . For example, aluminum chloride or tetrabutylammonium bromide in 1-butyl-3-methylimidazolium chloride has been shown to improve reaction efficiency in similar systems .

Optimization Challenges

Key challenges include:

  • Steric Hindrance: Bulky diphenyl groups impede nucleophilic attack during quaternization, necessitating elevated temperatures (100–140°C) or prolonged reaction times .

  • Byproduct Formation: Competing reactions, such as over-alkylation or decomposition of the diphenylamine moiety, require careful stoichiometric control.

Applications and Functional Utility

Phase-Transfer Catalysis

Quaternary ammonium salts are widely employed as phase-transfer catalysts (PTCs) due to their ability to solubilize ionic reagents in organic phases. While direct evidence for this compound’s use as a PTC is lacking, its structural similarity to benzalkonium-type catalysts suggests potential in:

  • Biphasic Reactions: Facilitating nucleophilic substitutions or oxidations where anion transfer is rate-limiting.

  • Polymerization: Acting as a surfactant in emulsion polymerizations, though this remains speculative without experimental validation.

Biological Activity

Though untested for pharmacological activity, the diphenylamino group is a common pharmacophore in kinase inhibitors and antipsychotic agents. The quaternary ammonium group may enhance blood-brain barrier penetration, warranting further investigation .

Research Gaps and Future Directions

Unexplored Properties

Critical knowledge gaps include:

  • Thermal Stability: Decomposition pathways under heating remain uncharacterized.

  • Electrochemical Behavior: Potential as an ionic liquid or electrolyte additive in batteries merits exploration .

Synthetic Modifications

Derivatization strategies could enhance functionality:

  • Anion Exchange: Substituting bromide with bis(trifluoromethanesulfonyl)imide might improve hydrophobicity for non-aqueous applications .

  • Hybrid Materials: Grafting onto silica or polymeric supports could create heterogeneous catalysts.

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